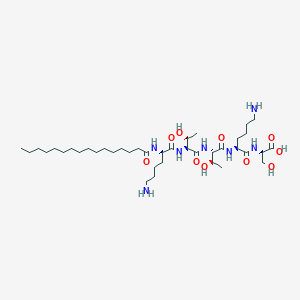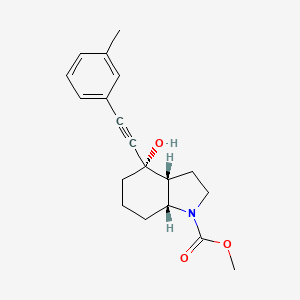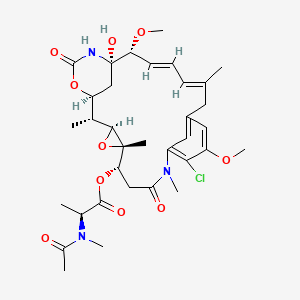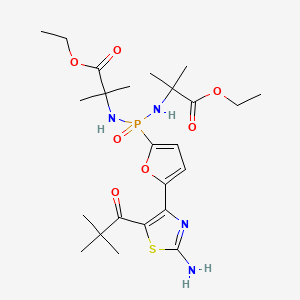
Mericitabine
Overview
Description
Mericitabine, also known as RG-7128, is an antiviral drug that belongs to the class of nucleoside analogs. It was developed as a treatment for hepatitis C, acting as an NS5B RNA polymerase inhibitor. Despite showing a good safety profile in clinical trials, it was not sufficiently effective to be used as a stand-alone agent. this compound has been shown to boost the efficacy of other antiviral drugs when used in combination therapy .
Mechanism of Action
Target of Action
Mericitabine is a polymerase inhibitor being developed for the treatment of chronic hepatitis C . The primary target of this compound is the HCV RNA polymerase , an enzyme that is necessary for hepatitis C viral replication .
Mode of Action
This compound is a prodrug of PSI-6130 . PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase . This means that this compound, once metabolized into PSI-6130, interacts with the HCV RNA polymerase, inhibiting its function and thus preventing the replication of the hepatitis C virus .
Biochemical Pathways
It is known that the compound interferes with the replication process of the hepatitis c virus by inhibiting the hcv rna polymerase . This disruption in the viral replication process can lead to a decrease in the viral load and potentially halt the progression of the disease.
Pharmacokinetics
Factors such as the dose of this compound, the patient’s body weight, and potential drug-drug interactions could influence the absorption and distribution of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the HCV RNA polymerase, leading to a disruption in the replication of the hepatitis C virus . This can result in a decrease in the viral load within the patient, potentially slowing or halting the progression of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the IL28B genotype, this compound dose, and bodyweight are the most important factors associated with the α slope, and there is no evidence of a pharmacokinetic drug-drug interaction between this compound and ribavirin
Biochemical Analysis
Biochemical Properties
Mericitabine plays a crucial role in biochemical reactions by inhibiting the NS5B RNA polymerase of the hepatitis C virus (HCV). This enzyme is essential for the replication of HCV RNA. This compound is a prodrug of PSI-6130, which is converted through phosphorylation by cellular kinases to an active 5′-triphosphate metabolite. This metabolite inhibits the NS5B RNA polymerase, thereby preventing viral replication . The interaction between this compound and the NS5B RNA polymerase is highly specific, and the drug shows minimal cytotoxicity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV RNA, which is crucial for the survival and proliferation of the virus within host cells. This inhibition leads to a reduction in viral load and an improvement in liver function in patients with chronic hepatitis C . Additionally, this compound has been shown to affect cell signaling pathways and gene expression related to viral replication and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active 5′-triphosphate metabolite, which then inhibits the NS5B RNA polymerase of HCV. This inhibition prevents the synthesis of viral RNA, thereby blocking the replication of the virus . The binding interaction between the active metabolite of this compound and the NS5B RNA polymerase is highly specific, leading to effective inhibition of the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed and converted to its active form, which then exerts its antiviral effects. Studies have shown that this compound maintains its stability and efficacy over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of viral replication and improvement in liver function in patients with chronic hepatitis C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of viral replication and a more significant reduction in viral load . At very high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to its active form, PSI-6130, by cellular kinases. PSI-6130 is then phosphorylated to its active 5′-triphosphate metabolite, which inhibits the NS5B RNA polymerase of HCV . The major route of elimination for the active metabolite is renal excretion, with a smaller portion excreted in feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, it is taken up by hepatocytes, where it is converted to its active form. The active metabolite is then distributed to other tissues, where it exerts its antiviral effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins that ensure its effective delivery to target cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it is converted to its active form and exerts its antiviral effects. The active metabolite of this compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the nucleus, where it inhibits the NS5B RNA polymerase of HCV . This localization is facilitated by targeting signals and post-translational modifications that direct the active metabolite to its site of action.
Preparation Methods
Mericitabine is synthesized through a series of chemical reactions starting from the compound PSI-6130. The synthetic route involves the preparation of a 3’,5’-diisobutyryl ester prodrug of the cytidine nucleoside analog. This process includes the fluorination and methylation of the cytidine nucleoside, followed by esterification to produce this compound .
Chemical Reactions Analysis
Mericitabine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Mericitabine has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme necessary for viral replication. This compound has also been investigated for its potential use in combination therapy with other antiviral drugs to enhance their efficacy.
Comparison with Similar Compounds
Mericitabine is similar to other nucleoside analogs such as sofosbuvir and valopicitabine. These compounds also inhibit the RNA polymerase of hepatitis C virus but differ in their chemical structures and pharmacokinetic properties. Sofosbuvir, for example, is a uridine analog, while this compound is a cytidine analog. The unique fluorine and methyl groups in this compound contribute to its distinct antiviral activity and pharmacological profile .
Similar compounds include:
- Sofosbuvir
- Valopicitabine
- ALS-8112
This compound’s uniqueness lies in its specific chemical modifications, which enhance its stability and efficacy as an antiviral agent .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESJYFEMSJZLZ-MAAOGQSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025655 | |
| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940908-79-2 | |
| Record name | Mericitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mericitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mericitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
